molecular formula C20H22FNO3 B5562206 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclopentanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclopentanecarboxamide

Cat. No. B5562206
M. Wt: 343.4 g/mol
InChI Key: HRSMIQMZIVNWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclopentanecarboxamide, also known as DF-MPJC, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a cyclopentanecarboxamide derivative that has been synthesized through a multistep process.

Scientific Research Applications

Drug Treatment for Multidrug-Resistant Tuberculosis

A study discusses the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, emphasizing the combination of drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible. This includes a regimen of at least four drugs chosen through a stepwise selection process based on efficacy, safety, and cost (Caminero et al., 2010).

Synthesis of Pharmaceutical Intermediates

Another study presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic material flurbiprofen. This highlights the importance of efficient synthesis methods for pharmaceutical intermediates (Qiu et al., 2009).

Toxicity and Safety of Fluorophores in Molecular Imaging

Research on the toxicity of fluorophores used in molecular imaging underlines the importance of understanding the safety profile of chemical compounds, especially those used in diagnosis and therapy. This study reviews the toxicity of widely used fluorophores, critical for ensuring patient safety in clinical settings (Alford et al., 2009).

Tranexamic Acid in Managing Menorrhagia

A review on tranexamic acid, a synthetic lysine derivative, showcases its application in treating idiopathic menorrhagia by reducing menstrual blood loss significantly more than placebo and other treatments. This demonstrates the application of synthetic compounds in addressing specific health conditions (Wellington & Wagstaff, 2012).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-17-10-5-14(13-18(17)25-2)20(11-3-4-12-20)19(23)22-16-8-6-15(21)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSMIQMZIVNWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclopentane-1-carboxamide

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